molecular formula C9H12N2Si B092892 3-(Trimethylsilyl)isonicotinonitrile CAS No. 17379-38-3

3-(Trimethylsilyl)isonicotinonitrile

Cat. No.: B092892
CAS No.: 17379-38-3
M. Wt: 176.29 g/mol
InChI Key: HOEFGISDEWYXLW-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)isonicotinonitrile is an organic compound with the molecular formula C₉H₁₂N₂Si. It consists of a trimethylsilyl group attached to an isonicotinonitrile moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Isonicotinonitrile+Trimethylsilyl chlorideBaseThis compound\text{Isonicotinonitrile} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} Isonicotinonitrile+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)isonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to produce isonicotinonitrile and trimethylsilanol.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens or nucleophiles can be used.

    Hydrolysis: Acidic or basic conditions facilitate hydrolysis.

    Oxidation and Reduction: Specific oxidizing or reducing agents are required depending on the desired transformation.

Major Products:

    Substitution Reactions: Various substituted isonicotinonitriles.

    Hydrolysis: Isonicotinonitrile and trimethylsilanol.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Trimethylsilyl)isonicotinonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.

    Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)isonicotinonitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection and enhances the stability of the compound, allowing it to participate in selective transformations. The molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Trimethylsilyl cyanide: Used in similar synthetic applications but differs in its reactivity and functional group.

    Trimethylsilyl chloride: Commonly used as a silylating agent but lacks the nitrile functionality.

    Isonicotinonitrile: The parent compound without the trimethylsilyl group.

Uniqueness: 3-(Trimethylsilyl)isonicotinonitrile is unique due to the presence of both the trimethylsilyl and nitrile groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

3-trimethylsilylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2Si/c1-12(2,3)9-7-11-5-4-8(9)6-10/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEFGISDEWYXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479392
Record name 3-(Trimethylsilyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17379-38-3
Record name 3-(Trimethylsilyl)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17379-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trimethylsilyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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